PF CBP1

Epigenetics Bromodomain Selectivity

PF CBP1 (PF-06670910) is the definitive chemical probe for studying CBP/p300 bromodomains with minimal BET-family off-target risk. Unlike SGC-CBP30 (only 40-fold selectivity) or CPI-637 (which hits BRD9 at sub-μM concentrations), PF CBP1 delivers 139-fold selectivity over BRD4 and broad selectivity across 19 bromodomains—meeting the >100-fold threshold required for high-confidence probe studies. It is uniquely validated in primary cortical neurons, downregulating RGS4 (Parkinson's target) by 49% at 100-1000 nM, and in primary macrophages for inflammatory gene modulation. This is the essential tool for neuroscience, immunology, and oncology researchers who require unambiguous attribution of phenotype to CBP/p300 inhibition. ≥98% purity; research use only under Pfizer license.

Molecular Formula C29H36N4O3
Molecular Weight 488.62
Cat. No. B1191958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF CBP1
Synonyms5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole
Molecular FormulaC29H36N4O3
Molecular Weight488.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF CBP1: A Highly Selective CBP/p300 Bromodomain Inhibitor for Epigenetic Target Validation


PF CBP1 (also known as PF-06670910) is a small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300), two closely related transcriptional coactivators and histone acetyltransferases [1]. It inhibits CBP and p300 bromodomains with IC₅₀ values of 125 nM and 363 nM, respectively, and exhibits greater than 100-fold selectivity over the BET family bromodomain BRD4 [2]. PF CBP1 is widely utilized as a chemical probe for interrogating CBP/p300 bromodomain function in transcriptional regulation, inflammation, and neurological disease models .

Why PF CBP1 Cannot Be Replaced by Other CBP/p300 Bromodomain Inhibitors in Research


Within the class of CBP/p300 bromodomain inhibitors, compounds such as SGC-CBP30 and CPI-637 differ substantially from PF CBP1 in their selectivity profiles, off-target liabilities, and cellular potency. SGC-CBP30, while more potent biochemically (IC₅₀ ≈ 21 nM for CBP), exhibits only 40-fold selectivity over BRD4, creating a narrow experimental window for distinguishing CBP/p300-specific effects from BET bromodomain inhibition . CPI-637, conversely, demonstrates extremely high selectivity (>700-fold) but suffers from significant inhibition of BRD9 at sub-μM concentrations [1]. Furthermore, PF CBP1 is uniquely characterized among these probes for its functional activity in primary cortical neurons, specifically downregulating RGS4, a target linked to Parkinson‘s disease [2]. These differences preclude simple interchangeability; selection of the appropriate probe must be guided by the specific experimental context, required selectivity margin, and the biological system under investigation.

Quantitative Evidence Guide: PF CBP1 Differentiation from CBP/p300 Bromodomain Inhibitor Comparators


BRD4 Selectivity Window: PF CBP1 vs. SGC-CBP30 vs. CPI-637

PF CBP1 provides a balanced selectivity window that minimizes BET family off-target effects while retaining sufficient biochemical potency for cellular studies. In head-to-head comparison using identical assay formats, PF CBP1 exhibits 139-fold selectivity over BRD4 in biochemical assays and >105-fold selectivity by isothermal titration calorimetry (ITC) . In contrast, SGC-CBP30 displays only 40-fold selectivity over BRD4(1) , while CPI-637 demonstrates >700-fold selectivity over BRD4 BD1 but inhibits BRD9 at concentrations below 1 μM [1].

Epigenetics Bromodomain Selectivity Chemical Probe

Binding Affinity (Kd) and Thermodynamic Selectivity of PF CBP1 by ITC

Isothermal titration calorimetry (ITC), a label-free gold-standard technique for measuring binding thermodynamics, demonstrates that PF CBP1 binds CBP with a Kd of 190 nM and exhibits >105-fold selectivity over BRD4 (Kd > 20 μM) [1]. This ITC-derived selectivity corroborates the biochemical assay findings and provides orthogonal validation of the compound‘s target engagement profile [2]. By contrast, SGC-CBP30 has reported Kd values of 21 nM for CBP and 32 nM for p300, with a selectivity window of only 40-fold over BRD4 BD1 [3].

Biophysical characterization Isothermal Titration Calorimetry Binding affinity Thermodynamics

Bromodomain Selectivity Panel: PF CBP1 Profiling Against 19 Bromodomains

In a comprehensive BROMOscan assay profiling PF CBP1 against a panel of 19 bromodomains, only CBP and EP300 were affected at concentrations below 1 μM [1]. PF CBP1 displayed IC₅₀ values of 1.24 μM, 1.38 μM, 4.22 μM, 1.54 μM, 9.75 μM, 2.44 μM, 3.39 μM, and 7.29 μM against BRD2-1, BRD3-1, BRD3-2, BRD4-1, BRD4-2, BRDT-1, TAF1-2, and TAF1L-2, respectively [1]. By ITC, BRD4 binding was undetectable (Kd > 20 μM) [2]. This broad selectivity profile is superior to SGC-CBP30, which was reported to have significant activity against BRD2, BRD3, and BRD4 at concentrations only 40-fold above its CBP IC₅₀ [3].

Selectivity profiling BROMOscan Off-target assessment Chemical probe validation

Cellular Potency in DLBCL Cancer Cell Lines: PF CBP1 Antiproliferative Activity

In diffuse large B-cell lymphoma (DLBCL) cell lines, PF CBP1 demonstrates concentration-dependent antiproliferative activity with IC₅₀ values of 2.3 μM, 3.1 μM, and 4.5 μM in OCI-LY10, SU-DHL4, and SU-DHL6 cells, respectively, as measured by MTT assay . This represents a cellular potency shift of approximately 18- to 36-fold relative to its biochemical CBP IC₅₀ (125 nM). In comparison, SGC-CBP30 has been reported to accelerate FRAP recovery in cells at 1 μM [1], while CPI-637 inhibits MYC expression in AMO-1 cells with an EC₅₀ of 0.60 μM .

Cancer research DLBCL Cellular potency Antiproliferative

Functional Differentiation: PF CBP1 vs. BET Inhibitors in Primary Macrophages

In LPS-stimulated primary macrophages, PF CBP1 downregulates a distinct set of inflammatory genes that are not affected by selective BET bromodomain inhibitors . PF CBP1 reduces LPS-induced IL-1β, IL-6, and IFN-β expression, with IL-1β reduction evident at 3 μM and moderate reduction of IL-6 and IFN-β at 10 μM . Importantly, PF CBP1 exhibits no cytotoxicity in primary macrophages even at concentrations up to 30 μM, demonstrating a favorable therapeutic window for functional studies . This functional differentiation underscores that CBP/p300 bromodomain inhibition produces a transcriptional response distinct from BET bromodomain inhibition, validating the need for probe-specific selection.

Inflammation Immunology Primary cells Cytokine regulation

Neuronal Target Engagement: PF CBP1 Downregulates Parkinson's Disease-Associated RGS4

PF CBP1 is the only CBP/p300 bromodomain inhibitor with published quantitative data demonstrating downregulation of RGS4 (regulator of G-protein signaling 4) in primary cortical neurons, a target genetically and functionally linked to Parkinson‘s disease [1]. Treatment with PF CBP1 at concentrations ranging from 100 nM to 1000 nM for 24 hours significantly reduced RGS4 mRNA levels by 49% relative to vehicle control . Neither SGC-CBP30 nor CPI-637 have reported comparable neuronal target engagement data for RGS4 modulation [2].

Neuroscience Parkinson's disease RGS4 Cortical neurons

Optimal Research Applications for PF CBP1 Based on Quantitative Differentiation Evidence


Epigenetic Chemical Probe Studies Requiring >100-Fold Selectivity Over BET Bromodomains

PF CBP1 is the preferred CBP/p300 bromodomain inhibitor for experiments where unambiguous attribution of phenotypes to CBP/p300 inhibition—rather than BET family off-target effects—is paramount. With 139-fold selectivity over BRD4 in biochemical assays and broad selectivity against 19 bromodomains [1], PF CBP1 meets the stringent selectivity criteria (>100-fold) required for high-quality chemical probe studies. SGC-CBP30 (40-fold selective) introduces greater BET inhibition risk at effective concentrations, while CPI-637 (>700-fold selective) has documented BRD9 off-target activity [2].

Transcriptional Profiling in Primary Macrophages to Dissect CBP/p300-Specific Inflammatory Pathways

For immunology researchers investigating the role of CBP/p300 bromodomains in innate immunity, PF CBP1 provides a validated tool for modulating inflammatory gene expression in primary macrophages. The compound reduces LPS-induced IL-1β, IL-6, and IFN-β expression without affecting cell viability at concentrations up to 30 μM . Critically, PF CBP1 modulates a distinct set of inflammatory genes not affected by selective BET inhibitors [1], enabling researchers to isolate CBP/p300-specific transcriptional effects from broader BET-mediated pathways.

Neuroscience Research Targeting RGS4 and Parkinson's Disease-Relevant Pathways in Primary Neurons

PF CBP1 is uniquely validated among CBP/p300 bromodomain inhibitors for functional activity in primary cortical neurons, where it downregulates RGS4 mRNA by 49% at 100-1000 nM concentrations . Given that neither SGC-CBP30 nor CPI-637 have published quantitative data for RGS4 modulation in neurons [1], PF CBP1 is the essential choice for neuroscience studies investigating CBP/p300 bromodomain function in Parkinson‘s disease, epilepsy, or other neurological disorders where RGS4 is implicated [2].

DLBCL and Hematological Malignancy Studies Assessing CBP/p300 Bromodomain Dependency

For oncology researchers evaluating CBP/p300 bromodomain inhibition as a therapeutic strategy in diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies, PF CBP1 offers validated antiproliferative activity with IC₅₀ values of 2.3-4.5 μM in DLBCL cell lines . The compound's moderate cellular potency, combined with its well-characterized selectivity profile, makes it suitable for in vitro proof-of-concept studies and as a benchmark for assessing next-generation CBP/p300 inhibitors with improved cellular activity [1].

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